molecular formula C19H26ClNO2 B14689135 alpha-(2-(Dimethylamino)-1-(methoxymethyl)ethyl)benzhydrol hydrochloride CAS No. 27872-81-7

alpha-(2-(Dimethylamino)-1-(methoxymethyl)ethyl)benzhydrol hydrochloride

Katalognummer: B14689135
CAS-Nummer: 27872-81-7
Molekulargewicht: 335.9 g/mol
InChI-Schlüssel: XBZANMZKBANDQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-(2-(Dimethylamino)-1-(methoxymethyl)ethyl)benzhydrol hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group, a methoxymethyl group, and a benzhydrol moiety, making it a versatile molecule for different chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-(Dimethylamino)-1-(methoxymethyl)ethyl)benzhydrol hydrochloride typically involves multiple steps. One common method includes the reaction of benzhydrol with formaldehyde and dimethylamine under acidic conditions to form the intermediate compound. This intermediate is then reacted with methanol to introduce the methoxymethyl group, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are also common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-(2-(Dimethylamino)-1-(methoxymethyl)ethyl)benzhydrol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dimethylamino and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Alpha-(2-(Dimethylamino)-1-(methoxymethyl)ethyl)benzhydrol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of alpha-(2-(Dimethylamino)-1-(methoxymethyl)ethyl)benzhydrol hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The methoxymethyl group may enhance the compound’s solubility and stability, facilitating its transport and distribution within biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Beta-(2-(Dimethylamino)-1-(methoxymethyl)ethyl)benzhydrol hydrochloride
  • Gamma-(2-(Dimethylamino)-1-(methoxymethyl)ethyl)benzhydrol hydrochloride

Uniqueness

Alpha-(2-(Dimethylamino)-1-(methoxymethyl)ethyl)benzhydrol hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

27872-81-7

Molekularformel

C19H26ClNO2

Molekulargewicht

335.9 g/mol

IUPAC-Name

2-[(dimethylamino)methyl]-3-methoxy-1,1-diphenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C19H25NO2.ClH/c1-20(2)14-18(15-22-3)19(21,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,18,21H,14-15H2,1-3H3;1H

InChI-Schlüssel

XBZANMZKBANDQI-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC(COC)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.